

# AT791 (CAS Number: 1219962-49-8): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: AT791

Cat. No.: B605656

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## An In-depth Analysis of a Potent TLR7 and TLR9 Inhibitor

This technical guide provides a comprehensive overview of **AT791**, a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of **AT791**.

## Core Compound Information

Identifier	Value
Compound Name	AT791
CAS Number	1219962-49-8
Molecular Formula	C31H38N4O4
Mechanism of Action	Dual inhibitor of TLR7 and TLR9

## Quantitative Pharmacological Data

**AT791** has been characterized by its potent inhibitory activity against TLR7 and TLR9 in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

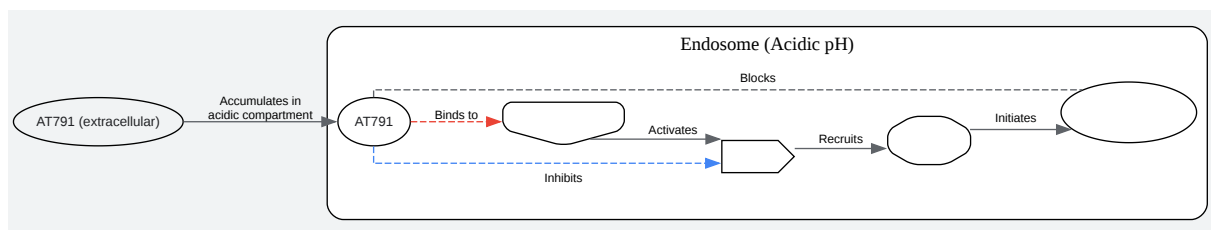
Assay Type	Target	Cell Line	Stimulus	IC50 (μM)	Reference
Reporter Gene Assay	Human TLR9	HEK293	CpG-A	0.04	<a href="#">[1]</a>
Reporter Gene Assay	Human TLR7	HEK293	R848	3.33	<a href="#">[1]</a>
Cytokine Release	Mouse TLR9	Splenocytes	CpG-B	~0.1	<a href="#">[1]</a>
Cytokine Release	Mouse TLR7	Splenocytes	R848	~1.0	<a href="#">[1]</a>

## Mechanism of Action

**AT791** is a lysosomotropic compound, meaning it accumulates in acidic intracellular compartments such as endosomes, where TLR7 and TLR9 are located.[\[1\]](#) Its inhibitory action is attributed to two key properties:

- **Weak Interaction with Nucleic Acids:** **AT791** can bind to the DNA and RNA ligands of TLR9 and TLR7, respectively. This interaction is thought to prevent the natural ligands from activating the receptors.[\[1\]](#)
- **Inhibition of Endosomal Acidification:** As a weak base, **AT791** can raise the pH of endosomes. This change in pH can interfere with the function of pH-dependent proteases that are necessary for TLR9 activation and can also alter the conformation of the receptors themselves, thereby inhibiting signaling.[\[1\]](#)

The following diagram illustrates the proposed mechanism of action of **AT791**.



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Proposed mechanism of action for **AT791** in the endosome.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **AT791**.

### TLR7 and TLR9 Reporter Gene Assays

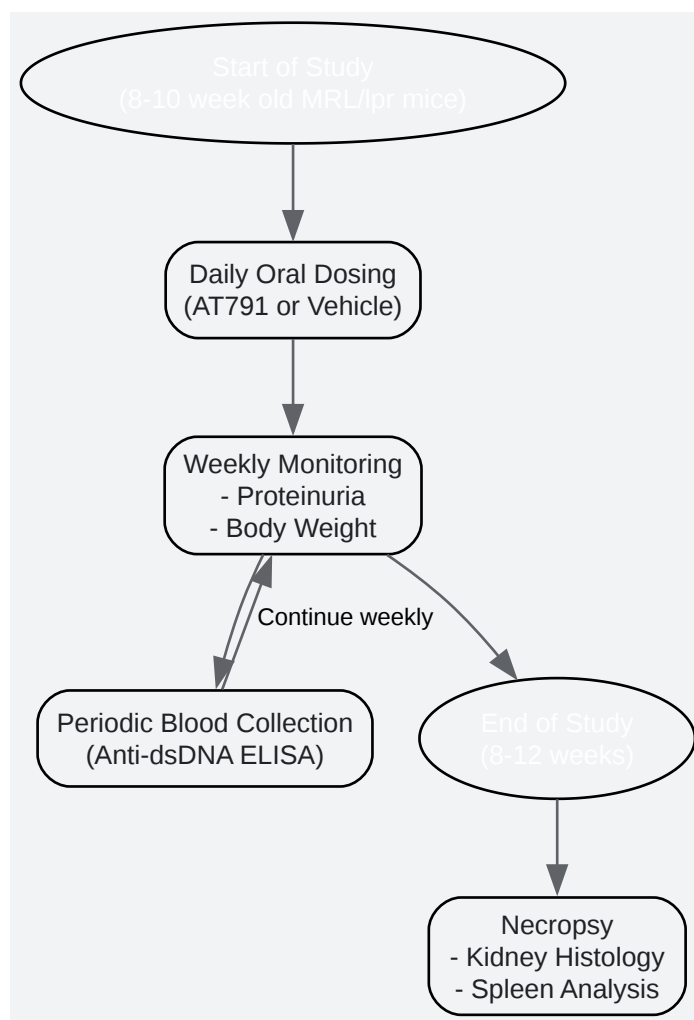
- Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF- $\kappa$ B promoter.
- Stimulation:
  - TLR9: CpG-A oligodeoxynucleotide (ODN) 2216 at a final concentration of 1  $\mu$ M.
  - TLR7: R848 at a final concentration of 1  $\mu$ g/mL.
- Protocol:
  - Seed HEK-TLR7 or HEK-TLR9 cells in 96-well plates and incubate overnight.
  - Pre-incubate cells with various concentrations of **AT791** for 1 hour.
  - Add the respective TLR agonist (CpG-A or R848) and incubate for 18-24 hours.

- Measure SEAP activity in the supernatant using a colorimetric substrate.
- Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

## In Vivo Murine Model of Lupus (MRL/lpr mice)

- Animal Model: Female MRL/MpJ-Fas<sup>lpr</sup>/J (MRL/lpr) mice, which spontaneously develop a systemic lupus erythematosus (SLE)-like disease.
- Dosing:
  - Administer **AT791** or vehicle control orally (p.o.) once daily.
  - Dose levels can range from 10 to 100 mg/kg.
- Protocol:
  - Begin dosing in MRL/lpr mice at an age when disease symptoms begin to appear (e.g., 8-10 weeks of age).
  - Monitor disease progression weekly by measuring proteinuria (using urine dipsticks) and body weight.
  - Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.
  - At the end of the study (e.g., after 8-12 weeks of treatment), sacrifice the animals and collect kidneys for histological analysis to assess glomerulonephritis.
  - Spleens can also be collected to assess splenomegaly and for immunological analysis of lymphocyte populations by flow cytometry.

The following workflow diagram outlines the key steps in the in vivo MRL/lpr mouse study.



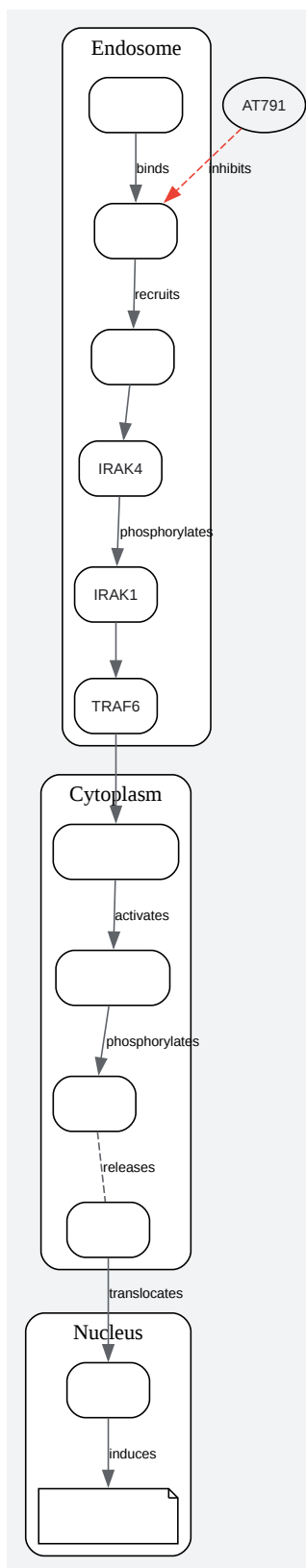
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Experimental workflow for in vivo efficacy testing in MRL/lpr mice.

## Signaling Pathways

**AT791** inhibits the signaling cascades downstream of TLR7 and TLR9. Both receptors utilize the MyD88-dependent signaling pathway, which culminates in the activation of NF- $\kappa$ B and the production of pro-inflammatory cytokines and type I interferons.

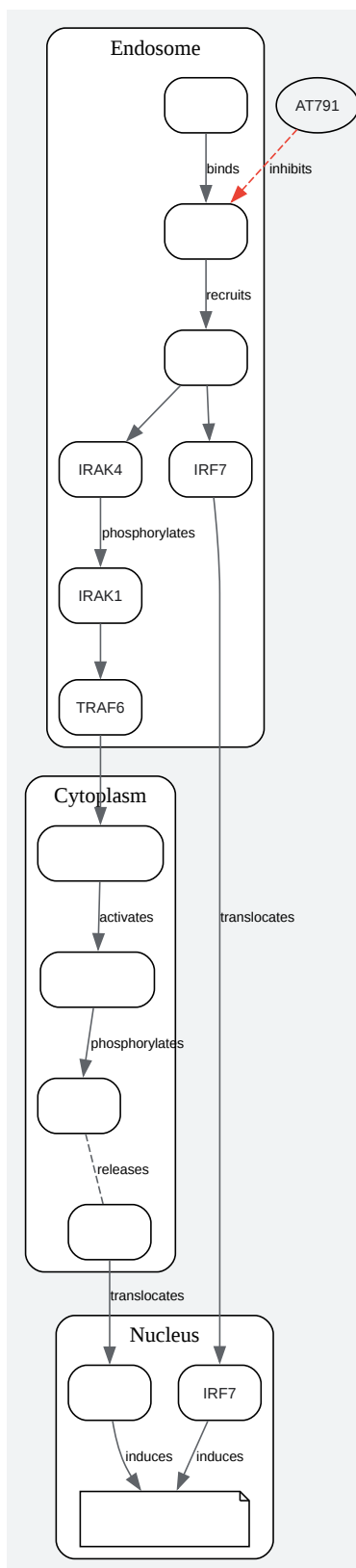
## TLR9 Signaling Pathway



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TLR9 signaling pathway and the point of inhibition by **AT791**.

## TLR7 Signaling Pathway



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TLR7 signaling pathway and the point of inhibition by **AT791**.

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## References

- 1. Toll-like receptor (TLR) signaling pathways [pfocr.wikipathways.org]
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